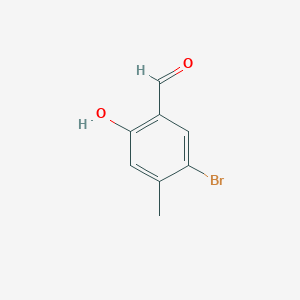

5-Bromo-2-hydroxy-4-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

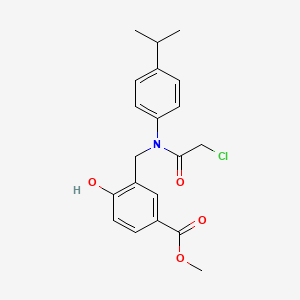

5-Bromo-2-hydroxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H7BrO2 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of this compound is 215.04 . The SMILES string representation is Cc1cc(O)c(C=O)cc1Br . The InChI representation is 1S/C8H7BrO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 .Scientific Research Applications

Biomedical Applications

5-Bromo-2-hydroxy-4-methylbenzaldehyde and its derivatives demonstrate promising potential in various biomedical applications. For instance, a compound synthesized through the transformation of 3-methylbenzaldehyde, among others, showed promise for the regulation of inflammatory diseases, as evidenced by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Electrochemistry

In the field of electrochemistry, derivatives of this compound, such as 2-hydroxy-5-bromobenzaldehyde polyacrylamide, have been studied for their electrochemical behavior. These derivatives exhibited electroactive properties when analyzed through techniques like cyclic voltammetry and chronoamperometry (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Synthesis and Characterization

The synthesis and characterization of various derivatives of this compound have been extensively researched. For example, a study focused on the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, showing the versatile use of bromo-methylbenzaldehyde derivatives in chemical synthesis (Chen Bing-he, 2008).

Analytical Chemistry

In analytical chemistry, the compound has been used for enhancing the detection of trace elements. For instance, a Schiff base ionophore synthesized from 5-bromo-2-hydroxybenzaldehyde was utilized for preconcentrating trace amounts of copper(II) ions in water samples, followed by spectrometric determination (Fathi & Yaftian, 2009).

Antioxidant Activity

Research on derivatives like 3-bromo-4-hydroxy-5-methoxybenzaldehyde has revealed their potential antioxidant activity. Synthesized through the bromination of vanillin, these derivatives were evaluated for their antioxidant properties, demonstrating significant activity in comparison to standard antioxidants (Rijal, Haryadi, & Anwar, 2022).

Antiviral and Antibacterial Properties

Another interesting application is in the field of pharmacology, where a compound synthesized from 5-bromo-2-hydroxybenzaldehyde displayed strong antiviral properties against HSV-1 and mild antibacterial effects against certain bacteria. This showcases the potential of such derivatives in the development of new pharmaceuticals (Abosadiya et al., 2013).

properties

IUPAC Name |

5-bromo-2-hydroxy-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXAZOMOZUCOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2616767.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2616769.png)

![methyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B2616772.png)

![2-Amino-5-bromo-3-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2616774.png)

![N-(3-(methylthio)phenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2616777.png)

![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2616779.png)

![2-[cyclopentyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2616782.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2616784.png)

![4-(5-bromo-2-chlorobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2616787.png)